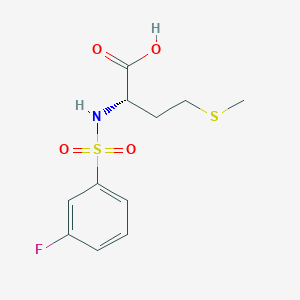
((3-Fluorophenyl)sulfonyl)-L-methionine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
((3-Fluorophenyl)sulfonyl)-L-methionine: is a derivative of methionine, an essential amino acid. This compound is characterized by the presence of a 3-fluorophenyl group attached to a sulfonyl moiety, which is further linked to the L-methionine backbone. The unique structural features of this compound make it a subject of interest in various scientific research fields, including chemistry, biology, and medicine .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of ((3-Fluorophenyl)sulfonyl)-L-methionine typically involves the sulfonylation of L-methionine with a 3-fluorophenyl sulfonyl chloride. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C to ensure optimal yield and purity .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure the consistency and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions: ((3-Fluorophenyl)sulfonyl)-L-methionine undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.
Substitution: The fluorine atom in the 3-fluorophenyl group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) under mild conditions.
Major Products:
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: ((3-Fluorophenyl)sulfonyl)-L-methionine is used as a building block in organic synthesis.
Biology: In biological research, this compound is used to study protein interactions and enzyme mechanisms. Its incorporation into peptides and proteins can help elucidate the role of specific amino acids in biological processes.
Medicine: this compound has potential therapeutic applications. It is investigated for its role in drug design, particularly in the development of enzyme inhibitors and receptor modulators.
Mecanismo De Acción
The mechanism of action of ((3-Fluorophenyl)sulfonyl)-L-methionine involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfonyl group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of enzyme activity. The fluorine atom enhances the compound’s binding affinity and specificity for its targets, making it a valuable tool in drug design .
Comparación Con Compuestos Similares
- ((3-Fluorophenyl)sulfonyl)-L-alanine
- ((3-Fluorophenyl)sulfonyl)-L-valine
- ((3-Fluorophenyl)sulfonyl)-L-leucine
Comparison: While all these compounds share the 3-fluorophenyl sulfonyl group, their differences lie in the amino acid backbone. ((3-Fluorophenyl)sulfonyl)-L-methionine is unique due to the presence of the methionine side chain, which contains a sulfur atom.
Propiedades
Fórmula molecular |
C11H14FNO4S2 |
|---|---|
Peso molecular |
307.4 g/mol |
Nombre IUPAC |
(2S)-2-[(3-fluorophenyl)sulfonylamino]-4-methylsulfanylbutanoic acid |
InChI |
InChI=1S/C11H14FNO4S2/c1-18-6-5-10(11(14)15)13-19(16,17)9-4-2-3-8(12)7-9/h2-4,7,10,13H,5-6H2,1H3,(H,14,15)/t10-/m0/s1 |
Clave InChI |
JSCJJJQGBXDCBO-JTQLQIEISA-N |
SMILES isomérico |
CSCC[C@@H](C(=O)O)NS(=O)(=O)C1=CC=CC(=C1)F |
SMILES canónico |
CSCCC(C(=O)O)NS(=O)(=O)C1=CC=CC(=C1)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


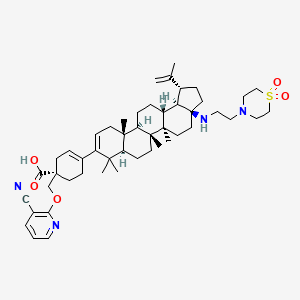

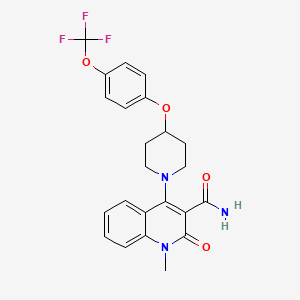
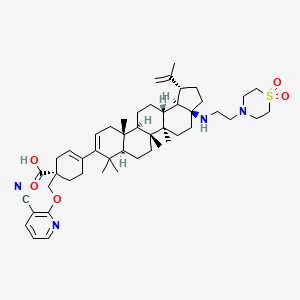
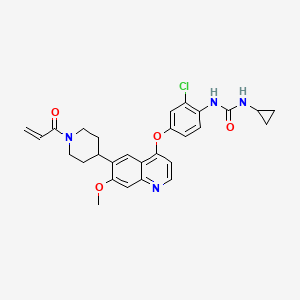
![N-(3-cyanophenyl)-3-(1-methyl-2-oxo-3H-imidazo[4,5-b]pyridin-6-yl)benzamide](/img/structure/B12392851.png)
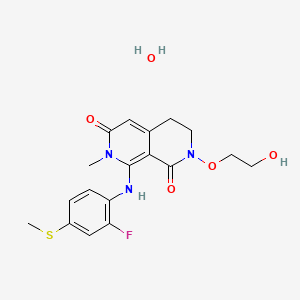
![N-{[4-({[3,5-dicyano-4-ethyl-6-(4-methyl-1,4-diazepan-1-yl)pyridin-2-yl]sulfanyl}methyl)phenyl]methyl}glycinamide](/img/structure/B12392862.png)
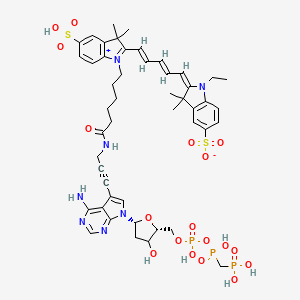
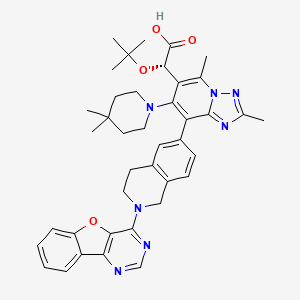
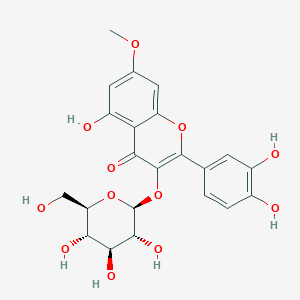
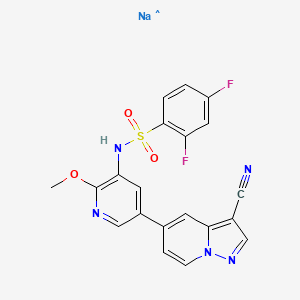
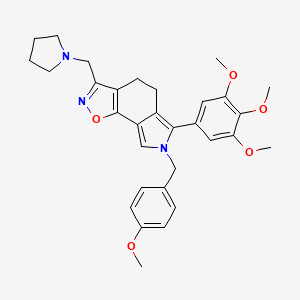
![(E,6R)-2-methyl-6-[(5R,8S,10S,13R,14S,17R)-4,4,10,13,14-pentamethyl-3-oxo-1,2,5,6,7,8,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]hept-2-enoic acid](/img/structure/B12392895.png)
